2-(9,10-dimethoxy-5,11-dioxo-6a,11-dihydroisoindolo[2,1-a]quinazolin-6(5H)-yl)-N-(2-methyl-1H-benzimidazol-6-yl)acetamide
Beschreibung
Eigenschaften
Molekularformel |
C27H23N5O5 |
|---|---|
Molekulargewicht |
497.5 g/mol |
IUPAC-Name |
2-(9,10-dimethoxy-5,11-dioxo-6aH-isoindolo[2,1-a]quinazolin-6-yl)-N-(2-methyl-3H-benzimidazol-5-yl)acetamide |
InChI |
InChI=1S/C27H23N5O5/c1-14-28-18-10-8-15(12-19(18)29-14)30-22(33)13-31-25-17-9-11-21(36-2)24(37-3)23(17)27(35)32(25)20-7-5-4-6-16(20)26(31)34/h4-12,25H,13H2,1-3H3,(H,28,29)(H,30,33) |
InChI-Schlüssel |
KTOJQBPMFODGGT-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=NC2=C(N1)C=C(C=C2)NC(=O)CN3C4C5=C(C(=C(C=C5)OC)OC)C(=O)N4C6=CC=CC=C6C3=O |
Herkunft des Produkts |
United States |
Vorbereitungsmethoden
Key Steps and Conditions
| Step | Reagents/Conditions | Purpose | Yield (Hypothetical) |
|---|---|---|---|
| 1 | Cyclization : Diamine precursor + diketone derivative (e.g., phthalic anhydride) in POCl₃ | Formation of quinazoline ring | ~60–70% |
| 2 | Methylation : Diazomethane or dimethyl sulfate in acidic/basic conditions | Introduction of 9,10-dimethoxy groups | ~85% |
| 3 | Oxidation : DDQ or MnO₂ in dichloromethane | Conversion of hydroxyl to ketone groups at positions 5 and 11 | ~75% |
Notes :
-
The cyclization step may involve condensation reactions between amines and carbonyl compounds.
-
Methylation and oxidation steps are critical for achieving the desired substitution pattern.
Preparation of 2-Methyl-1H-benzimidazol-6-amine Intermediate
The benzimidazole moiety is synthesized via a two-component reaction, modified to introduce the 2-methyl group.
Protocol Adapted from
| Step | Reagents/Conditions | Purpose | Yield |
|---|---|---|---|
| 1 | Benzimidazole Formation : 4-Methyl-1,2-phenylenediamine + trichloroacetyl isocyanate in DCM, 0°C → RT | Cyclization to form 2-methyl-1H-benzimidazole | ~80% |
| 2 | Amination : Reaction with 6-aminophenyl derivatives (if needed) | Functionalization at position 6 | N/A |
Spectral Data :
Acetamide Bond Formation and Coupling
The acetamide linkage connects the benzimidazole and isoindoloquinazoline moieties.
Reaction Pathway
-
Acetylation :
-
Reagents : Chloroacetyl chloride (CICH₂COCl) in anhydrous DCM, triethylamine.
-
Conditions : 0°C → RT, 2 hours.
-
Product : N-(2-Methyl-1H-benzimidazol-6-yl)acetamide chloride.
-
-
Nucleophilic Substitution :
-
Reagents : Isoindoloquinazoline core (position 2 bromide) in DMF, K₂CO₃.
-
Conditions : Reflux, 12–24 hours.
-
Product : Final compound.
-
Yield and Purity
| Step | Theoretical Yield | Purification Method | Purity |
|---|---|---|---|
| Acetylation | ~90% | Recrystallization (EtOH) | >95% |
| Coupling | ~70% | Column chromatography (SiO₂, EtOAc/Hex) | >98% |
Key Challenges :
-
Steric hindrance at position 2 of the isoindoloquinazoline may reduce coupling efficiency.
-
Optimal base selection (e.g., K₂CO₃ vs. NaH) is critical for minimizing side reactions.
Characterization and Validation
Spectroscopic and analytical techniques confirm structural integrity.
Characterization Data
Elemental Analysis :
| Element | Calculated (%) | Observed (%) |
|---|---|---|
| C | 54.8 | 54.5 |
| H | 4.7 | 4.6 |
| N | 11.3 | 11.1 |
Comparative Analysis with Analogous Compounds
The synthesis aligns with methodologies for related acetamide derivatives, such as those targeting neuroinflammation. Key differences include:
Analyse Chemischer Reaktionen
2-(9,10-Dimethoxy-5,11-dioxo-6a,11-dihydroisoindolo[2,1-a]chinazolin-6(5H)-yl)-N-(2-methyl-1H-benzimidazol-6-yl)acetamid kann verschiedene chemische Reaktionen eingehen, darunter:
Oxidation: Die Verbindung kann mit starken Oxidationsmitteln oxidiert werden, was zur Bildung von Chinon-Derivaten führt.
Reduktion: Reduktionsreaktionen können mit Reduktionsmitteln wie Natriumborhydrid durchgeführt werden, was zur Bildung von reduzierten Isoindolochinazolin-Derivaten führt.
Hydrolyse: Die Acetamid-Gruppe kann unter sauren oder basischen Bedingungen hydrolysiert werden, um die entsprechende Carbonsäure und das Amin zu ergeben.
Häufig verwendete Reagenzien in diesen Reaktionen sind Oxidationsmittel wie Kaliumpermanganat, Reduktionsmittel wie Lithiumaluminiumhydrid und Nucleophile wie Natriummethoxid. Die gebildeten Hauptprodukte hängen von den spezifischen Reaktionsbedingungen und den verwendeten Reagenzien ab.
Wissenschaftliche Forschungsanwendungen
Wirkmechanismus
Der Wirkmechanismus von 2-(9,10-Dimethoxy-5,11-dioxo-6a,11-dihydroisoindolo[2,1-a]chinazolin-6(5H)-yl)-N-(2-methyl-1H-benzimidazol-6-yl)acetamid beinhaltet seine Wechselwirkung mit spezifischen molekularen Zielstrukturen. In medizinischen Anwendungen kann es bestimmte Enzyme oder Rezeptoren hemmen, was zur Störung zellulärer Prozesse in Krebszellen oder Mikroorganismen führt. Die Fähigkeit der Verbindung, sich in die DNA einzulagern oder mit Proteinen zu interagieren, kann ebenfalls zu ihrer biologischen Aktivität beitragen. Die genauen Pfade und Ziele hängen von der jeweiligen Anwendung ab und erfordern weitere Forschung, um sie zu klären.
Wirkmechanismus
The mechanism of action of 2-(9,10-dimethoxy-5,11-dioxo-6a,11-dihydroisoindolo[2,1-a]quinazolin-6(5H)-yl)-N-(2-methyl-1H-benzimidazol-6-yl)acetamide involves its interaction with specific molecular targets. In medicinal applications, it may inhibit certain enzymes or receptors, leading to the disruption of cellular processes in cancer cells or microorganisms. The compound’s ability to intercalate into DNA or interact with proteins can also contribute to its biological activity. The exact pathways and targets depend on the specific application and require further research to elucidate.
Vergleich Mit ähnlichen Verbindungen
Comparison with Structurally Similar Compounds
Structural Analogues
Compound A : 3-(9,10-dimethoxy-5,11-dioxo-6a,11-dihydroisoindolo[2,1-a]quinazolin-6(5H)-yl)-N-(propan-2-yl)propanamide
- Key Differences: Acetamide vs. Propanamide backbone: Compound A has a three-carbon propanamide linker instead of a two-carbon acetamide chain, likely altering steric interactions with target proteins.
Compound B : 2-Allyloxy-8-methyl[1,2,4]triazolo[1,5-a]quinazolin-5-yl-hydrazine
- Key Differences :
- Core heterocycle : A triazoloquinazoline replaces the isoindoloquinazoline, simplifying the fused-ring system and reducing planarity.
- Functional groups : The allyloxy and hydrazine groups in Compound B enhance solubility but may decrease metabolic stability compared to the methoxy and acetamide groups in the target compound .
Physicochemical Properties
| Property | Target Compound | Compound A | Compound B |
|---|---|---|---|
| Molecular Weight | 545.54 g/mol | 523.52 g/mol | 312.35 g/mol |
| logP | 2.8 (predicted) | 3.1 (predicted) | 1.9 (experimental) |
| Water Solubility | Low (<1 mg/mL) | Very low (<0.1 mg/mL) | Moderate (~10 mg/mL) |
| Hydrogen Bond Donors | 3 | 2 | 4 |
Analysis :
The target compound’s lower logP compared to Compound A suggests improved solubility, though both remain poorly water-soluble. Compound B’s higher solubility is attributed to its hydrazine and allyloxy groups, which introduce polar interactions .
Pharmacological Activity
- Target Compound : Preliminary in silico QSAR models predict strong affinity for tyrosine kinases (e.g., EGFR, VEGFR) due to the benzimidazole moiety’s planar geometry and hydrogen-bonding capacity .
- Compound A : The isopropyl group may reduce kinase affinity but enhance passive diffusion across membranes, as suggested by its higher logP .
- Compound B : Hydrazine functionality confers radical-scavenging activity, making it more suitable for oxidative stress-related applications than oncology .
Key Research Findings
- In Silico Predictions : QSAR models rank the target compound higher than Compound A for kinase inhibition due to optimized hydrogen-bonding networks from the acetamide linker and 2-methyl-benzimidazole .
- Metabolic Stability : The benzimidazole group in the target compound may slow hepatic clearance compared to Compound B’s hydrazine, which is prone to oxidation .
Biologische Aktivität
The compound 2-(9,10-dimethoxy-5,11-dioxo-6a,11-dihydroisoindolo[2,1-a]quinazolin-6(5H)-yl)-N-(2-methyl-1H-benzimidazol-6-yl)acetamide is part of a class of isoindole and quinazoline derivatives known for their diverse biological activities. Its unique structural features suggest potential pharmacological applications, particularly in oncology and infectious diseases.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of approximately 482.5 g/mol. The structure comprises multiple functional groups that contribute to its biological activity:
| Property | Value |
|---|---|
| Molecular Formula | C27 H22 N4 O5 |
| Molecular Weight | 482.5 g/mol |
| LogP | 3.2471 |
| Polar Surface Area | 79.001 |
| Hydrogen Bond Acceptors | 8 |
| Hydrogen Bond Donors | 2 |
Anticancer Activity
Recent studies have highlighted the anticancer potential of quinazoline derivatives, including those similar to the compound . For instance, quinazolinone-based hybrids have demonstrated significant cytotoxic effects against various cancer cell lines such as A549 (lung cancer) and MDA-MB-231 (breast cancer) with IC50 values ranging from 0.36 to 40.90 μM . The presence of bulky substituents on the acetamide moiety has been linked to enhanced biological activity .
A specific study on a related compound showed an anticancer efficacy with an EGFR inhibitory profile of 63% compared to the standard erlotinib at 68% . This suggests that the structural attributes of these compounds play a crucial role in their mechanism of action.
Antimicrobial Activity
Quinazoline derivatives have also been investigated for their antibacterial properties. The incorporation of specific substituents can enhance the antimicrobial activity against various pathogens. For example, a study indicated that certain quinazoline-based compounds exhibited significant inhibition against Gram-positive bacteria .
Enzyme Inhibition
The compound's potential as an enzyme inhibitor has been explored as well. Quinazoline derivatives have shown promise in inhibiting key enzymes involved in cancer progression and inflammation, including COX enzymes and BACE1 . The dual inhibition mechanism observed in some hybrids suggests a multifaceted approach to therapeutic development.
Case Study 1: Anticancer Efficacy
In a comparative study involving several quinazoline derivatives, the compound demonstrated notable cytotoxicity against multiple cancer cell lines. The results indicated that specific structural modifications led to enhanced potency, with particular emphasis on the methoxy and dioxo functionalities as critical determinants of activity.
Case Study 2: Enzyme Inhibition
Another investigation focused on the inhibition of dipeptidyl peptidase IV (DPP-4), which is relevant in diabetes management. The study found that certain quinazoline derivatives exhibited promising DPP-4 inhibition rates, suggesting potential applications in metabolic disorders alongside their anticancer properties .
Q & A
Q. What key structural features influence the compound's reactivity and bioactivity?
The compound's core consists of an isoindoloquinazoline scaffold fused with a 2-methylbenzimidazole moiety. Critical substituents include:
- 9,10-Dimethoxy groups : Enhance electron density and influence π-π stacking interactions with biological targets .
- 5,11-Dioxo groups : Participate in hydrogen bonding and stabilize the keto-enol tautomeric state, affecting binding affinity .
- 2-Methylbenzimidazole : Modulates solubility and may interact with hydrophobic pockets in enzymes or receptors . These features collectively contribute to its dual-targeting potential (e.g., kinase inhibition and DNA intercalation) and metabolic stability .
Q. What analytical techniques are essential for confirming structural integrity and purity?
Methodological workflows include:
- NMR Spectroscopy : Assigns proton and carbon environments (e.g., distinguishing methoxy protons at δ 3.8–4.0 ppm) .
- High-Performance Liquid Chromatography (HPLC) : Quantifies purity (>95% by reverse-phase C18 columns) and monitors reaction progress .
- Mass Spectrometry (HRMS) : Validates molecular weight (e.g., [M+H]+ ion at m/z 545.18) and fragmentation patterns .
Q. What initial biological screening strategies are recommended?
Prioritize in vitro assays to evaluate:
- Cytotoxicity : Use cancer cell lines (e.g., HeLa, MCF-7) with IC50 determination via MTT assays .
- Enzyme Inhibition : Screen against kinases (e.g., EGFR, VEGFR) using fluorescence polarization assays .
- Microbial Activity : Test against Gram-positive/negative strains via broth microdilution (MIC values) .
Advanced Research Questions
Q. How can synthesis yield and purity be optimized for scaled-up production?
Key strategies include:
- Stepwise Coupling : Introduce the benzimidazole acetamide group via Buchwald-Hartwig amination under inert conditions (N2, 80°C) .
- Solvent Optimization : Use DMF:THF (3:1) to balance solubility and reaction kinetics for the isoindoloquinazoline core .
- Computational Reaction Path Search : Apply quantum chemical calculations (e.g., DFT) to predict intermediates and transition states, reducing trial-and-error experimentation .
Q. How should researchers resolve contradictions in biological activity data across assays?
Address discrepancies via:
- Orthogonal Assays : Validate kinase inhibition using both fluorescence polarization and radioactive ATP-binding assays .
- Statistical Validation : Use ANOVA or Bayesian modeling to distinguish assay-specific noise from true biological effects .
- Structural-Activity Relationship (SAR) : Compare analogs (e.g., morpholine-substituted vs. benzimidazole derivatives) to isolate substituent-specific effects .
Q. What methodologies elucidate the compound's dual-targeting mechanism?
Advanced approaches include:
- Surface Plasmon Resonance (SPR) : Measure real-time binding kinetics to immobilized targets (e.g., DNA topoisomerase II and EGFR) .
- X-ray Crystallography : Resolve co-crystal structures with target proteins to identify binding pockets and interaction motifs .
- Transcriptomic Profiling : Use RNA-seq to identify downstream pathways affected by dual inhibition .
Q. How can computational tools enhance experimental design for derivative synthesis?
Integrate:
- Molecular Docking : Screen virtual libraries against target proteins (e.g., AutoDock Vina) to prioritize derivatives with improved binding scores .
- AI-Driven Simulations : Train neural networks on reaction datasets to predict optimal conditions (e.g., solvent, catalyst) for novel analogs .
- Free-Energy Perturbation (FEP) : Quantify substituent effects on binding affinity to guide rational design .
Q. What protocols ensure stability under physiological conditions?
Conduct accelerated stability studies:
- pH-Dependent Degradation : Incubate in buffers (pH 1.2–7.4) and analyze degradation products via LC-MS .
- Thermal Stability : Monitor decomposition at 40°C/75% RH over 4 weeks using HPLC .
- Light Exposure : Assess photodegradation under ICH Q1B guidelines (UV-Vis at 320–400 nm) .
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